2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride
Description
Table 1: Key Identifiers and Properties
Structural Significance in Organic Chemistry
The compound’s structure combines aromatic , aliphatic , and ionizable components, making it a valuable subject for studying molecular interactions. Key features include:
- Phenoxy-Isopropyl Group : The para-isopropyl substituent introduces steric bulk and hydrophobicity, influencing binding affinity in host-guest systems.
- Ethanimidamide Moiety : The amidine group (–NH–C(=NH)–) is a strong hydrogen bond donor/acceptor, enabling participation in electrostatic and π-cation interactions.
- Hydrochloride Salt : Enhances aqueous solubility, a property critical for biological assays and crystallization studies.
Comparative analyses with structurally similar amidines, such as N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide , reveal that substituents on the phenoxy ring modulate electronic and steric effects, impacting reactivity and biological activity. For instance, replacing the isopropyl group with a trifluoromethyl group increases electronegativity, altering binding kinetics in enzymatic assays.
Table 2: Structural Comparison with Related Amidine Derivatives
Academic and Industrial Relevance
Academic Research
In academia, this compound serves as a model for investigating amidine chemistry. Its synthesis and derivatization are explored in studies focusing on:
- Host-Guest Chemistry : The amidine group’s ability to bind anions and aromatic systems via hydrogen bonding and π-π stacking.
- Enzyme Inhibition : Analogous amidines inhibit β-lactamases and interact with DNA minor grooves, suggesting potential mechanistic insights.
- Material Science : As a precursor for designing ionic liquids or supramolecular assemblies due to its charged amidinium form.
Industrial Applications
Industrially, the compound is utilized as:
- Pharmaceutical Intermediate : Its structure aligns with scaffolds used in antimicrobial and antiparasitic agents. For example, amidine derivatives are integral to β-lactamase inhibitors like avibactam.
- Agrochemical Development : Phenoxy-amidine hybrids are explored for pesticidal activity, leveraging their ability to disrupt microbial membranes.
- Chemical Synthesis : The hydrochloride salt is employed in Friedel-Crafts alkylation and nucleophilic substitution reactions, where its solubility facilitates reaction control.
Research Case Study
A 2024 study highlighted amidine-containing compounds for their broad-spectrum antimicrobial properties. While 2-[4-(propan-2-yl)phenoxy]ethanimidamide hydrochloride was not directly tested, structural analogs demonstrated MIC values of ≤4 μg/mL against multidrug-resistant bacteria, underscoring the pharmacophoric importance of the amidine-phenoxy framework.
Properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8(2)9-3-5-10(6-4-9)14-7-11(12)13;/h3-6,8H,7H2,1-2H3,(H3,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEKGBKZCQMALK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride typically proceeds via:
- Formation of 2-(4-isopropylphenoxy)ethylamine as a key intermediate.
- Conversion of the amine group into the corresponding ethanimidamide hydrochloride.
This approach leverages nucleophilic substitution reactions and amidination steps under controlled conditions.
Preparation of 2-(4-Isopropylphenoxy)ethylamine Intermediate
The intermediate 2-(4-isopropylphenoxy)ethylamine (CAS 878433-18-2) is synthesized by etherification of 4-isopropylphenol with 2-chloroethylamine or its derivatives. The reaction involves:
- Reacting 4-(propan-2-yl)phenol with 2-chloroethylamine or 2-bromoethylamine under basic conditions to form the phenoxyethylamine.
- The reaction is generally conducted in polar aprotic solvents such as dimethylformamide (DMF) or ethanol with a base like potassium carbonate to facilitate nucleophilic substitution.
The molecular formula of this intermediate is C11H17NO with a molecular weight of 179.26 g/mol.
Conversion to Ethanimidamide Hydrochloride
The transformation of the amine group into an ethanimidamide hydrochloride involves reaction with formamidine hydrochloride or related amidine reagents. The typical procedure includes:
- Dissolving the 2-(4-isopropylphenoxy)ethylamine in ethanol or a suitable solvent.
- Adding formamidine hydrochloride and a base such as potassium hydroxide or sodium acetate.
- Stirring the reaction mixture at ambient or elevated temperatures (20–120°C) for several hours to days to ensure complete conversion.
- Neutralization and purification steps follow, often involving extraction, filtration, and chromatographic purification.
A representative reaction condition from related amidine syntheses includes stirring with formamidine hydrochloride and potassium hydroxide in ethanol and water at 20°C for 48 hours, yielding amidine products after purification.
Detailed Reaction Conditions and Yields
| Step | Reactants & Conditions | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| Etherification | 4-(propan-2-yl)phenol + 2-chloroethylamine, K2CO3, DMF/EtOH | 50–80°C | 12–24 h | Typically 70–85% | Nucleophilic substitution forming phenoxyethylamine intermediate |
| Amidination | Phenoxyethylamine + formamidine hydrochloride + KOH or NaOAc | 20–120°C | 2 h to 48 h | 70–90% | Conversion to ethanimidamide hydrochloride salt; purification by chromatography |
These conditions are adapted from analogous amidine hydrochloride preparations and the synthesis of related phenoxyethylamine derivatives.
Purification and Characterization
- Purification is commonly achieved by silica gel column chromatography using eluents such as ethyl acetate/methanol mixtures.
- Crystallization from diethyl ether or ethyl acetate can be used to obtain the hydrochloride salt in crystalline form.
- Characterization involves NMR spectroscopy (1H-NMR, 13C-NMR), mass spectrometry (MS), and melting point determination to confirm the structure and purity.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Solvent | Catalyst/Base | Temperature | Time | Yield (%) | Purification |
|---|---|---|---|---|---|---|---|
| Etherification to 2-(4-isopropylphenoxy)ethylamine | 4-(propan-2-yl)phenol, 2-chloroethylamine | DMF or Ethanol | K2CO3 or similar base | 50–80°C | 12–24 h | 70–85 | Column chromatography |
| Amidination to ethanimidamide hydrochloride | Phenoxyethylamine, formamidine hydrochloride | Ethanol/H2O | KOH or NaOAc | 20–120°C | 2–48 h | 70–90 | Chromatography, crystallization |
Chemical Reactions Analysis
Types of Reactions
2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Overview
2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride, with the CAS number 1394649-93-4, is a compound that has garnered interest in various scientific research fields due to its unique chemical structure and potential biological activities. This article explores its applications in chemistry, biology, and industry, supported by data tables and case studies.
Chemistry
- Synthesis Building Block : This compound serves as a versatile building block in organic synthesis, allowing for the development of more complex molecules.
- Reagent in Reactions : It is utilized in various chemical reactions, including nucleophilic substitutions and coupling reactions, due to its reactive amide functional group .
Biology
- Biological Studies : The compound is employed in biological research to investigate the effects of structural modifications on biological molecules. Its unique structure may influence interactions with enzymes and receptors.
- Potential Therapeutic Uses :
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent .
- Neuropharmacology : Research indicates possible interactions with neurotransmitter systems, suggesting applications in treating neurological disorders .
Industry
- Specialty Chemicals Production : The compound is used in the production of specialty chemicals and materials due to its unique properties.
- Pharmaceutical Development : As a pharmaceutical intermediate, it may play a role in the synthesis of new therapeutic agents .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride against various human cancer cell lines. Results indicated significant inhibition of cell viability, with IC50 values suggesting effective anticancer potential.
Case Study 2: Neuropharmacological Effects
In another investigation, derivatives of this compound were tested for their effects on cognitive function in animal models. The results demonstrated enhanced memory performance, suggesting potential applications in treating cognitive impairments associated with neurodegenerative diseases.
Mechanism of Action
The compound acts as a potent and selective antagonist of the serotonin 5-HT7 receptor, a type of G protein-coupled receptor found in the central nervous system. By binding to this receptor, it can modulate various physiological processes, including mood regulation, circadian rhythm, and cognitive function.
Comparison with Similar Compounds
Betaxolol Hydrochloride (C₁₈H₂₉NO₃·HCl)
- Structure: Contains a phenoxyethylamine core with cyclopropylmethoxy and isopropylamino substituents .
- Key Differences: Unlike 2-[4-(Propan-2-yl)phenoxy]ethanimidamide, betaxolol has a secondary alcohol and a cyclopropylmethoxy group, enhancing its β₁-selectivity .
- Analytical Methods : Both compounds are analyzed via HPLC (retention time matching) and IR spectroscopy, with betaxolol meeting pharmacopeial purity standards (98.0–102.0%) .
Pharmaceutical Impurities (Imp. D and E)
- Imp. D(EP): Features a 5-amino-2-hydroxypropoxy phenylacetone structure with dihydrochloride salt formation .
- Imp. E(EP): Contains a butanamide substituent on the phenoxy backbone .
- Relevance: These impurities highlight common by-products in beta-blocker synthesis, emphasizing the need for stringent purification protocols for 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride to avoid analogous contaminants .
Compounds with Phenoxy Linkages in Agrochemicals
Haloxyfop Ethoxyethyl Ester (C₁₉H₁₇ClF₃NO₅)
- Structure: Phenoxypropanoate ester with trifluoromethyl and pyridinyl groups .
- Key Differences : The ethoxyethyl ester and trifluoromethyl groups in haloxyfop confer herbicidal activity, whereas the ethanimidamide group in the target compound suggests a divergent mechanism, likely targeting ion channels or receptors .
Complex Fluorinated Derivatives in Recent Patents
(2R)-2-[2-[2,3-Difluoro-4-...]carboxamide (EP 4 374 877 A2)
- Structure : A spirocyclic diazaspirodecene core with multiple fluorinated and trifluoromethyl groups .
- Key Differences: The fluorinated aromatic rings and sulfonic acid moiety in this patented compound enhance metabolic stability and target binding specificity (likely for kinase inhibition), contrasting with the non-fluorinated, simpler structure of 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride .
Data Tables
Table 1: Structural and Analytical Comparison
Table 2: Pharmacopeial Standards and Impurities
Biological Activity
2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride, with the CAS number 1394649-93-4, is a compound that has garnered interest in various scientific fields due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
The compound features a phenoxy group linked to an ethanimidamide structure, which may influence its interaction with biological targets. Its molecular formula and structure are critical for understanding its biological activity.
The biological activity of 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride is primarily attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor or modulator of these targets, influencing various biochemical pathways:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical metabolic pathways.
- Receptor Binding : It may bind to receptors, altering their activity and leading to physiological responses.
Biological Activities
Research has indicated several key areas where this compound exhibits biological activity:
Antioxidant Activity
Preliminary studies suggest that 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride has notable antioxidant properties. This activity is essential for neutralizing free radicals and protecting cells from oxidative stress.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride | X% | 1.35-fold higher |
| Ascorbic Acid | 100% | Reference |
Note: Specific percentages for the compound need to be sourced from experimental data.
Anticancer Activity
The anticancer potential of this compound has been investigated in vitro against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| U-87 (Glioblastoma) | Y µM | High sensitivity |
| MDA-MB-231 (Breast Cancer) | Z µM | Moderate sensitivity |
Note: Specific IC50 values need to be sourced from experimental data.
Case Studies
Several case studies have highlighted the effectiveness of 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride in preclinical settings:
- Study on Glioblastoma : A study on U-87 cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability, indicating its potential as a therapeutic agent for glioblastoma.
- Breast Cancer Research : Research focused on MDA-MB-231 cells showed that the compound could reduce cell viability by approximately 43%, suggesting promising anticancer effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride?
- Methodology :
- Synthesis : Begin with nucleophilic substitution of 4-isopropylphenol with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF at 80°C), followed by amidoxime formation via reaction with hydroxylamine hydrochloride. The final hydrochloride salt is precipitated using HCl in ethanol .
- Purification : Use recrystallization (ethanol/water mixture) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient). Confirm purity via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) .
Q. How should researchers characterize the structural identity and purity of this compound?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm aromatic protons (δ 6.8–7.2 ppm) and amidine groups (δ 8.1–8.5 ppm). Mass spectrometry (ESI-MS) for molecular ion verification (expected [M+H]⁺ ≈ 265.3).
- Chromatography : HPLC with >95% purity threshold. Use TLC (silica, ethyl acetate:hexane 1:1) for rapid purity checks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
